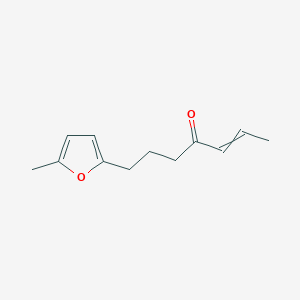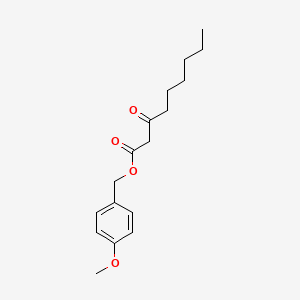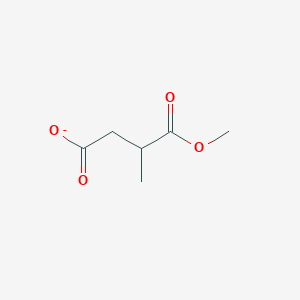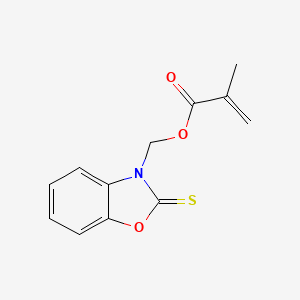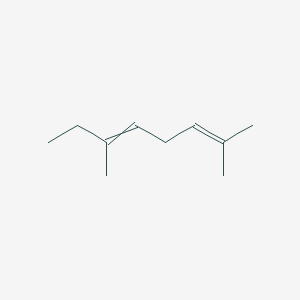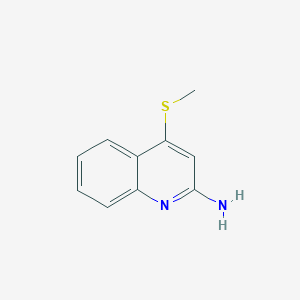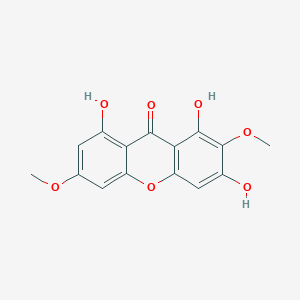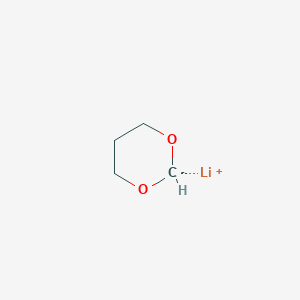![molecular formula C18H29NO3S B14306055 N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide CAS No. 112339-64-7](/img/structure/B14306055.png)
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group, a methyl group, and a sulfanyl group attached to a propanamide backbone. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the propanamide with appropriate reagents such as methyl iodide and sodium hydroxide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.
Final Assembly: The final step involves the coupling of the 2-pentylphenoxy group to the propanamide backbone through an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides and ethers.
Scientific Research Applications
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The hydroxy and sulfanyl groups can interact with the active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction Modulation: The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide can be compared with other similar compounds to highlight its uniqueness:
N-Hydroxy-N-methyl-3-{[3-(2-ethylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with an ethyl group instead of a pentyl group. The pentyl group in the original compound may confer different biological activity and solubility properties.
N-Hydroxy-N-methyl-3-{[3-(2-methylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a methyl group instead of a pentyl group. The larger alkyl chain in the original compound may affect its interaction with molecular targets.
N-Hydroxy-N-methyl-3-{[3-(2-propylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a propyl group instead of a pentyl group. The differences in alkyl chain length can influence the compound’s pharmacokinetics and pharmacodynamics.
Properties
CAS No. |
112339-64-7 |
|---|---|
Molecular Formula |
C18H29NO3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-hydroxy-N-methyl-3-[3-(2-pentylphenoxy)propylsulfanyl]propanamide |
InChI |
InChI=1S/C18H29NO3S/c1-3-4-5-9-16-10-6-7-11-17(16)22-13-8-14-23-15-12-18(20)19(2)21/h6-7,10-11,21H,3-5,8-9,12-15H2,1-2H3 |
InChI Key |
OGWHGYRRZHTLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1OCCCSCCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


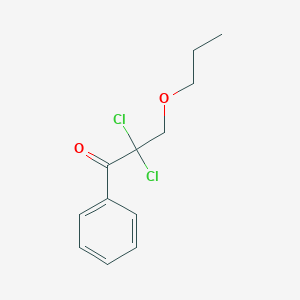
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
